
1,1'-Biphenyl, 3,3',4,4'-tetrakis(pentyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 3,3’,4,4’-tetrakis(pentyloxy)- is an organic compound with the molecular formula C32H50O4 It is a derivative of biphenyl, where the hydrogen atoms at the 3, 3’, 4, and 4’ positions are replaced by pentyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3,3’,4,4’-tetrakis(pentyloxy)- typically involves the following steps:
Starting Material: The synthesis begins with biphenyl as the starting material.
Functionalization: The biphenyl undergoes a series of functionalization reactions to introduce the pentyloxy groups at the desired positions.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the selective introduction of the pentyloxy groups.
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 3,3’,4,4’-tetrakis(pentyloxy)- may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include:
Batch or Continuous Processes: Depending on the scale, the production can be carried out in batch reactors or continuous flow reactors.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 3,3’,4,4’-tetrakis(pentyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Scientific Research Applications
1,1’-Biphenyl, 3,3’,4,4’-tetrakis(pentyloxy)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in studies related to its biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3,3’,4,4’-tetrakis(pentyloxy)- involves its interaction with specific molecular targets and pathways. The pentyloxy groups may enhance its solubility and reactivity, allowing it to interact with various biological and chemical systems. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3,3’,4,4’-Tetrakis(phenylethynyl)biphenyl: This compound has phenylethynyl groups instead of pentyloxy groups.
Tetrakis(2,4-di-tert-butylphenyl)-1,1’-biphenyl-4,4’-diylbisphosphonite: This compound contains phosphonite groups and is used as an antioxidant.
Uniqueness
1,1’-Biphenyl, 3,3’,4,4’-tetrakis(pentyloxy)- is unique due to the presence of pentyloxy groups, which impart specific solubility, reactivity, and structural properties. These characteristics make it suitable for various applications in research and industry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(3,4-dipentoxyphenyl)-1,2-dipentoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-5-9-13-21-33-29-19-17-27(25-31(29)35-23-15-11-7-3)28-18-20-30(34-22-14-10-6-2)32(26-28)36-24-16-12-8-4/h17-20,25-26H,5-16,21-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHHRJDJKCNJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2=CC(=C(C=C2)OCCCCC)OCCCCC)OCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464960 |
Source


|
| Record name | 1,1'-Biphenyl, 3,3',4,4'-tetrakis(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163628-97-5 |
Source


|
| Record name | 1,1'-Biphenyl, 3,3',4,4'-tetrakis(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
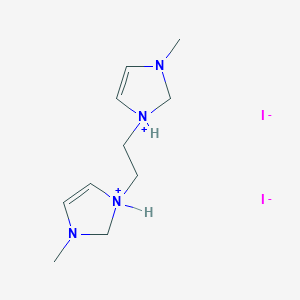
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)

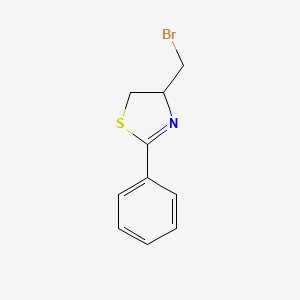
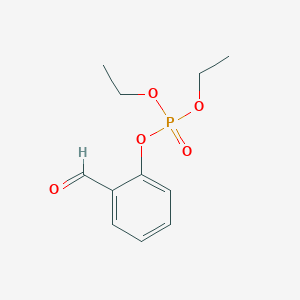
![Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B14271396.png)
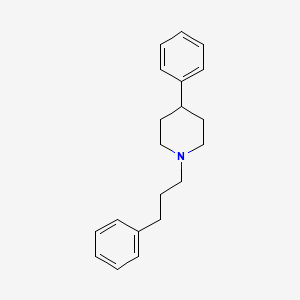

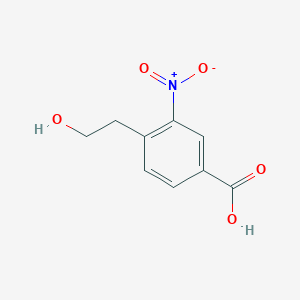
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)


